molecular formula C14H15N2OPS B14161263 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole CAS No. 4600-29-7

5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole

Cat. No.: B14161263
CAS No.: 4600-29-7
M. Wt: 290.32 g/mol
InChI Key: WWDNXHRGMKSRTF-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a benzodiazaphosphole ring system with methoxy, methyl, phenyl, and sulfanylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of a suitable benzodiazaphosphole precursor with methoxy, methyl, and phenyl substituents under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the methoxy and sulfanylidene substituents.

    5-methoxy-1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the sulfanylidene substituent.

    5-methoxy-1-methyl-2-phenyl-2-thioxo-3H-1,3,2lambda5-benzodiazaphosphole: Contains a thioxo group instead of sulfanylidene.

Uniqueness

The presence of the methoxy, methyl, phenyl, and sulfanylidene substituents in 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

4600-29-7

Molecular Formula

C14H15N2OPS

Molecular Weight

290.32 g/mol

IUPAC Name

5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C14H15N2OPS/c1-16-14-9-8-11(17-2)10-13(14)15-18(16,19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,19)

InChI Key

WWDNXHRGMKSRTF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)NP1(=S)C3=CC=CC=C3

Origin of Product

United States

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